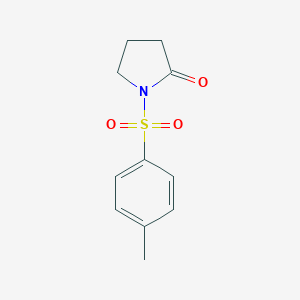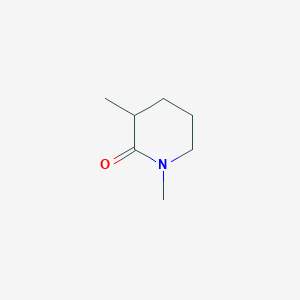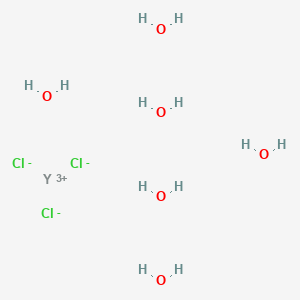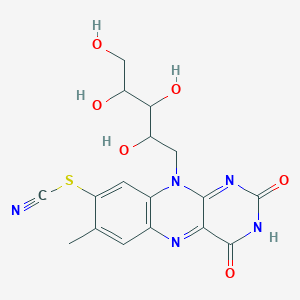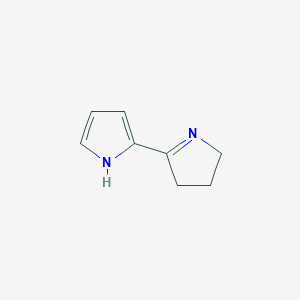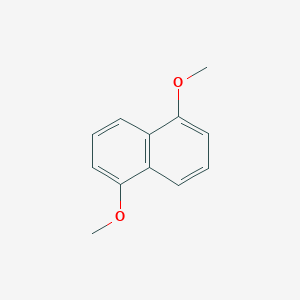
1-戊基-1H-吲哚-3-羧酸
概述
描述
PB-22 3-羧基吲哚代谢物是合成大麻素PB-22的重要代谢物。合成大麻素是一类模拟大麻中天然大麻素作用的化合物。 PB-22,特别是已知其具有强烈的精神活性作用,并因其代谢途径和毒理学性质而被广泛研究 .
科学研究应用
PB-22 3-carboxyindole metabolite has several scientific research applications:
未来方向
作用机制
PB-22 3-羧基吲哚代谢物的作用机制涉及其与体内大麻素受体的相互作用。 合成大麻素,包括PB-22,是大麻素CB1和CB2受体的激动剂 . PB-22与这些受体的结合会导致各种信号通路被激活,从而产生其精神活性作用。 代谢物本身是身体试图分解和消除母体化合物的产物 .
类似化合物:
5F-PB-22: 该化合物是PB-22的氟化类似物,经历类似的代谢途径.
XLR-11: 另一种具有类似结构和代谢特征的合成大麻素.
UR-144: 与PB-22具有结构相似性,并经历可比的代谢反应.
PB-22 3-羧基吲哚代谢物的独特性: PB-22 3-羧基吲哚代谢物因其涉及酯水解和氧化的特定代谢途径而具有独特性。 这导致了一组独特的代谢物,可作为检测PB-22摄入的生物标志物 .
生化分析
Cellular Effects
Indole derivatives have been found to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been found that the predominant metabolic pathway for PB-22, a related compound, was ester hydrolysis yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites .
Dosage Effects in Animal Models
Indole derivatives have been found to have diverse biological activities, suggesting that they may have different effects at different dosages .
Metabolic Pathways
It has been found that the predominant metabolic pathway for PB-22, a related compound, was ester hydrolysis yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites .
Transport and Distribution
Indole derivatives have been found to have diverse biological activities, suggesting that they may interact with various transporters or binding proteins .
Subcellular Localization
Indole derivatives have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .
准备方法
合成路线和反应条件: PB-22 3-羧基吲哚代谢物的合成通常涉及PB-22的水解。 PB-22的主要代谢途径是酯水解,产生多种戊基吲哚-3-羧酸代谢物 . 反应条件通常包括使用人肝细胞或其他生物系统来模拟人体内的代谢过程 .
工业生产方法: 该过程通常涉及使用高分辨率质谱来监测代谢物的形成 .
化学反应分析
反应类型: PB-22 3-羧基吲哚代谢物会经历几种类型的化学反应,包括:
还原: 虽然不太常见,但还原反应也会发生,导致形成还原代谢物。
常用试剂和条件:
氧化剂: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 硼氢化钠和氢化铝锂经常使用。
取代试剂: 卤化剂,如氯或溴,可用于取代反应。
形成的主要产物: 这些反应形成的主要产物包括羟基戊基-PB-22、PB-22戊酸和其他氧化代谢物 .
4. 科研应用
PB-22 3-羧基吲哚代谢物有几种科学研究应用:
属性
IUPAC Name |
1-pentylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-3-6-9-15-10-12(14(16)17)11-7-4-5-8-13(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPJUNILBCTRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024523 | |
| Record name | 1-Pentyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727421-73-0 | |
| Record name | 1-Pentyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 1-pentyl-1H-indole-3-carboxylic acid identified in the research?
A1: 1-pentyl-1H-indole-3-carboxylic acid was identified as a major metabolite of two synthetic cannabinoids, quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC) and quinolin-8-yl 1-(5-fluoropentyl)-(1H-indole)-3-carboxylate (5F-QUPIC), during in vitro metabolism studies using human liver microsomes. [] The researchers employed reversed-phase chromatography and mass spectrometry to analyze the metabolic products. They observed that both QUPIC and 5F-QUPIC primarily underwent a cleavage reaction, yielding 1-pentyl-1H-indole-3-carboxylic acid and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, respectively. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





